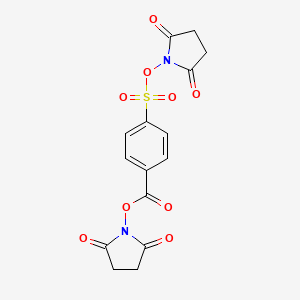

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate

Descripción

This compound is a bifunctional succinimidyl ester featuring two 2,5-dioxopyrrolidin-1-yl (succinimidyl) groups: one directly attached to the benzoate carbonyl and another via a sulfonyloxy linker. The dual succinimidyl moieties enhance its reactivity as a cross-linking agent, particularly in bioconjugation applications. The sulfonyloxy bridge contributes to solubility and stability, distinguishing it from simpler succinimidyl esters. Its synthesis likely involves sequential activation steps, leveraging sulfonation and esterification chemistry similar to methods described in .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O9S/c18-11-5-6-12(19)16(11)25-15(22)9-1-3-10(4-2-9)27(23,24)26-17-13(20)7-8-14(17)21/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGFJLQZPIRSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate typically involves multiple steps:

Formation of the Pyrrolidinone Groups: The pyrrolidinone groups can be synthesized through the cyclization of amino acids or their derivatives. For example, the reaction of succinic anhydride with an amine can yield pyrrolidinone.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.

Esterification: The final step involves the esterification of the benzoic acid moiety with the pyrrolidinone groups. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone groups, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can target the ester and sulfonyl groups, potentially converting them into alcohols and sulfides, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the sulfonyl group suggests potential interactions with biological targets.

Medicine

Medicinally, this compound or its derivatives might be investigated for their therapeutic potential. The pyrrolidinone groups are known to be present in various bioactive molecules, suggesting possible applications in drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s unique bifunctional design contrasts with analogs bearing single succinimidyl groups or alternative substituents. Key comparisons include:

a. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide (MPPB)

- Structure : Single succinimidyl group paired with a dimethylpyrrole moiety.

- Activity: Enhances monoclonal antibody production in CHO cells by modulating glucose uptake and ATP levels .

- Key Difference : The dimethylpyrrole in MPPB drives biological activity, while the target compound’s dual succinimidyl groups prioritize chemical reactivity for conjugation.

b. 2,5-Dioxopyrrolidin-1-yl 4-Benzoylbenzoate (CAS 91990-88-4)

- Structure : Single succinimidyl ester with a benzoyl substituent.

- Reactivity : Lower reactivity due to the electron-withdrawing benzoyl group, making it less efficient in amine coupling compared to the target compound’s sulfonyloxy-activated succinimidyl group .

c. 2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate

Physicochemical and Reactivity Profiles

- Reactivity: The target compound’s dual succinimidyl groups enable rapid, sequential coupling with amine-containing molecules (e.g., proteins), outperforming mono-functional analogs like MPPB or 4-benzoylbenzoate.

- Solubility: The sulfonyloxy group improves aqueous compatibility compared to hydrophobic derivatives (e.g., pyrenylbutanoate), critical for biomedical applications.

Actividad Biológica

The compound (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate is a derivative of pyrrolidine and has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₃O₈S

- Molecular Weight : 421.42 g/mol

- CAS Number : 916753-62-3

Biological Activity Overview

Research indicates that compounds containing the dioxopyrrolidine moiety exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has been linked to several promising therapeutic effects.

Anticonvulsant Activity

Recent studies have synthesized various derivatives of dioxopyrrolidine and evaluated their anticonvulsant properties. For instance, a study focused on hybrid molecules incorporating dioxopyrrolidine demonstrated significant protection against seizures in animal models. The compounds were tested using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

| Compound | ED50 (MES) | ED50 (scPTZ) | Toxicity (Rotarod Test) |

|---|---|---|---|

| 4 | 67.65 mg/kg | 42.83 mg/kg | Low |

| 8 | 54.90 mg/kg | 50.29 mg/kg | Low |

| 20 | 47.39 mg/kg | Not reported | Low |

These results indicate that the dioxopyrrolidine derivatives possess potent anticonvulsant activity with favorable safety profiles compared to traditional antiepileptic drugs like valproic acid and ethosuximide .

The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory glutamate pathways. Further research is required to elucidate the precise biochemical pathways involved.

Case Studies

- Hybrid Anticonvulsant Agents : A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and evaluated their efficacy in seizure models. The findings highlighted several compounds that provided significant protection against induced seizures while demonstrating minimal neurological toxicity .

- Biosensor Applications : The compound has been investigated for its potential use in biosensors due to its amine-reactive ester functionality. It has been utilized to coat carbon nanotube-based biosensors for enhanced detection capabilities .

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies on the toxicity of dioxopyrrolidine derivatives indicate low acute toxicity in rodent models. The rotarod test results suggest that these compounds do not significantly impair motor coordination at effective doses, making them suitable candidates for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.